molecular formula C15H11F3N6 B10943317 2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline

2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10943317
M. Wt: 332.28 g/mol
InChI Key: TVBXPAQMCAIYGF-UHFFFAOYSA-N
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Description

2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring, a triazole ring, and a quinazoline ring, making it a unique and versatile molecule. The trifluoromethyl group attached to the pyrazole ring significantly enhances its physicochemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine hydrate with an appropriate β-diketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoroacetic acid or trifluoromethyl iodide in the presence of a base.

    Formation of the Triazole Ring: The triazole ring is formed by cyclization of an appropriate hydrazide with an aldehyde or ketone.

    Formation of the Quinazoline Ring: The quinazoline ring is synthesized by reacting an anthranilic acid derivative with a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce pyrazole-triazole hybrids.

Scientific Research Applications

2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, while the heterocyclic rings facilitate its interaction with enzymes and receptors. This compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.

    Quinazoline Derivatives: Compounds with the quinazoline ring are known for their anticancer properties.

    Pyrazole Derivatives: These compounds are studied for their anti-inflammatory and analgesic effects.

Uniqueness

2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline is unique due to the combination of its three heterocyclic rings and the presence of the trifluoromethyl group. This unique structure imparts distinct physicochemical properties and enhances its potential for various applications in scientific research and industry.

Properties

Molecular Formula

C15H11F3N6

Molecular Weight

332.28 g/mol

IUPAC Name

2-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C15H11F3N6/c1-9-6-12(15(16,17)18)21-23(9)7-13-20-14-10-4-2-3-5-11(10)19-8-24(14)22-13/h2-6,8H,7H2,1H3

InChI Key

TVBXPAQMCAIYGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=NN3C=NC4=CC=CC=C4C3=N2)C(F)(F)F

Origin of Product

United States

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